molecular formula C24H44O6 B10762954 Sorbitan Monooleate CAS No. 9015-08-1

Sorbitan Monooleate

Cat. No.: B10762954
CAS No.: 9015-08-1
M. Wt: 428.6 g/mol
InChI Key: NWGKJDSIEKMTRX-AAZCQSIUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan Monooleate is synthesized through the esterification of sorbitol with oleic acid. The process typically involves two main steps: etherification followed by esterification . The etherification reaction is carried out under nitrogen protection at a temperature of 150°C for 90 minutes, using a catalyst such as Z1 at a concentration of 1.1%. The reaction results in the formation of sorbitan with a hydroxyl value of 1,375 to 1,399 mgKOH/g .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a vacuum reaction kettle where oleic acid, sorbitol, and a composite catalyst are added sequentially. The reaction is conducted at temperatures above 165°C for 8.5 to 9 hours, with continuous sampling to monitor product transparency . The final product is obtained by cooling the reaction mixture and removing the vacuum .

Chemical Reactions Analysis

Types of Reactions: Sorbitan Monooleate primarily undergoes esterification reactions. It can also participate in hydrolysis and saponification reactions under specific conditions .

Common Reagents and Conditions:

Major Products:

    Esterification: this compound (Span 80)

    Hydrolysis: Sorbitol and oleic acid

    Saponification: Soap (sodium oleate) and glycerol

Biological Activity

Sorbitan monooleate, commonly known as Span 80, is a non-ionic surfactant widely used in pharmaceuticals, cosmetics, and food products. Its unique properties make it an essential compound for various applications, including drug delivery systems and as an emulsifier. This article delves into the biological activity of this compound, highlighting its effects on cell growth, lipid production, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from sorbitol and oleic acid. It is characterized by a hydrophilic head and a hydrophobic tail, which allows it to reduce surface tension and stabilize emulsions. The molecular formula is C24_{24}H46_{46}O6_6, with a molecular weight of 430.62 g/mol.

Effects on Cell Growth and Metabolism

Research has demonstrated that this compound can significantly influence microbial growth and metabolic processes. A study investigated its impact on the accumulation of exopolysaccharides (EPS) in Cryptococcus laurentii, revealing that a concentration of 6% this compound led to a 30% increase in EPS production compared to control samples . This enhancement in EPS synthesis is attributed to the surfactant's ability to alter cell membrane permeability, facilitating better nutrient uptake.

Table 1: Effects of this compound on EPS Production

Concentration (%)EPS Production (g/L)Increase (%)
Control3.5-
6%4.530

Moreover, the presence of this compound affects the lipid profile of cells. Studies indicate that it increases the total amount of lipids in microbial cells, particularly enhancing unsaturated fatty acids such as oleic acid .

Cytotoxicity and Drug Delivery

This compound has been explored for its role in drug delivery systems, particularly in enhancing the cytotoxicity of chemotherapeutic agents. In one study, doxorubicin was encapsulated in this compound vesicles, demonstrating improved cytotoxic effects against colon cancer cells compared to conventional liposomes . The IC50_{50} value for doxorubicin-loaded vesicles was significantly lower than that for traditional liposome formulations, indicating a more effective delivery mechanism.

Table 2: Cytotoxicity Comparison of Doxorubicin Formulations

Formulation TypeIC50_{50} (µM)
Doxorubicin-loaded Liposomes>30
Doxorubicin-loaded Span 80 Vesicles5

Safety and Toxicological Studies

Toxicological assessments have shown that this compound exhibits low acute oral toxicity. Long-term studies indicate that dietary concentrations up to 5% do not produce adverse effects in animals . However, higher concentrations (≥10%) have been associated with growth depression and organ abnormalities in rats . These findings suggest that while this compound is generally safe at low concentrations, caution should be exercised at higher doses.

Case Studies

Several case studies highlight the practical applications of this compound in various fields:

  • Pharmaceutical Applications : In excipient development for biopharmaceuticals, this compound has been utilized to enhance drug solubility and stability .
  • Cosmetic Use : Clinical assessments have shown that formulations containing this compound can improve skin hydration without significant adverse reactions .
  • Food Industry : As an emulsifier, it plays a crucial role in stabilizing food products, contributing to improved texture and shelf life.

Properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGKJDSIEKMTRX-AAZCQSIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027397
Record name Sorbitan, mono-(9Z)-9-octadecenoate
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Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline]
Record name Sorbitan monooleate
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CAS No.

1338-43-8
Record name Sorbitan monooleate [USAN:NF]
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Record name Sorbitan, mono-(9Z)-9-octadecenoate
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Record name SORBITAN MONOOLEATE
Source FDA Global Substance Registration System (GSRS)
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